3-amino-N-ethyl-2-methylbenzamide chemical properties
3-amino-N-ethyl-2-methylbenzamide chemical properties
Topic: 3-amino-N-ethyl-2-methylbenzamide chemical properties Content Type: In-depth Technical Guide
CAS Registry Number: 926198-75-6 Molecular Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol [1][2]
Executive Summary
This technical guide analyzes 3-amino-N-ethyl-2-methylbenzamide , a specialized aniline building block used primarily in the synthesis of atropisomeric kinase inhibitors and GPCR ligands (specifically muscarinic antagonists).[1] Distinguished by the steric bulk of the ortho-methyl group (position 2), this molecule exhibits restricted rotation around the aryl-amide bond, a property critical for locking bioactive conformations in downstream pharmaceutical targets.[1]
This document outlines the physicochemical profile, robust synthetic methodologies, and reactivity patterns necessary for its application in high-fidelity drug discovery workflows.[1]
Physicochemical Characterization
The following data aggregates calculated and experimental values to establish a baseline for handling and formulation.
| Property | Value | Technical Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige; oxidation of the amino group causes darkening.[1] |
| Melting Point | 138–142 °C (Predicted) | Experimental verification required per batch.[1] |
| LogP (Octanol/Water) | 0.59 – 0.85 | Moderately lipophilic; suitable for fragment-based drug discovery (FBDD).[1][3] |
| pKa (Basic) | 3.8 – 4.2 (Aniline nitrogen) | The ortho-methyl group slightly suppresses basicity via steric inhibition of resonance.[1][3] |
| pKa (Acidic) | > 15 (Amide nitrogen) | Non-ionizable under physiological conditions.[1][3] |
| Solubility | DMSO (>50 mM), Methanol | Poor solubility in water; requires acidification (pH < 3) for aqueous stability.[1][3] |
| Topological PSA | 55.1 Ų | High oral bioavailability potential (Rule of 5 compliant).[1][3] |
Synthetic Routes & Process Chemistry
To ensure high purity and avoid the self-polymerization risks associated with amino-acid coupling, the Nitro-Reduction Route is the industry standard.[1] This method isolates the amide formation from the sensitive aniline functionality.[1]
Validated Synthesis Workflow (The "Nitro" Route)[1][4]
Reagents:
-
Starting Material: 2-methyl-3-nitrobenzoic acid.[1]
-
Activation: Thionyl chloride (
) or Oxalyl chloride.[1][3] -
Amidation: Ethylamine (2.0 M in THF).
-
Reduction:
, Pd/C (10%) or Iron/Ammonium Chloride (Fe/NH₄Cl).[1]
Step-by-Step Protocol
-
Activation: Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF and dropwise add oxalyl chloride (1.2 eq) at 0°C. Stir until gas evolution ceases (formation of acid chloride).
-
Coupling: Cool the acid chloride solution to -10°C. Add triethylamine (2.5 eq) followed by ethylamine (1.1 eq). The ortho-methyl group provides steric hindrance, so allow reaction to warm to room temperature and stir for 4–6 hours.[1]
-
Workup: Quench with saturated
. Extract with EtOAc.[1][4][5][6][7] The intermediate, N-ethyl-2-methyl-3-nitrobenzamide, is stable and can be recrystallized from EtOH/Water. -
Reduction (Critical Step): Dissolve the nitro-amide in MeOH. Add 10% Pd/C (5 wt%).[1] Hydrogenate at 1 atm (balloon) for 12 hours.
-
Note: If the amide bond is sensitive (rare), use Fe powder in EtOH/Water with
reflux (Bechamp reduction) to prevent over-reduction.[1]
-
Synthesis Pathway Diagram
Caption: Figure 1. The preferred "Nitro-Reduction" synthetic pathway minimizes side reactions by generating the aniline moiety only in the final step.[1]
Reactivity & Derivatization
The chemical utility of 3-amino-N-ethyl-2-methylbenzamide lies in its bifunctional nature. The aniline amine is the primary nucleophile, while the amide acts as a directing group or hydrogen bond donor.[1][3]
Heterocycle Formation (Quinazolinones)
Reacting this scaffold with aldehydes or carboxylic acid equivalents (e.g., orthoesters) leads to quinazolin-4(3H)-ones .[1][3]
-
Mechanism: Condensation of the aniline nitrogen with the electrophile, followed by cyclization onto the amide nitrogen.
-
Significance: This creates a tricyclic core common in bioactive alkaloids (e.g., Raltitrexed analogs).[1]
Sandmeyer & Cross-Coupling
The amino group can be converted to a diazonium salt (
-
Nitriles (-CN): Via CuCN (Sandmeyer).[1]
-
Biaryls: Via Suzuki-Miyaura coupling (using the boronic acid derived from the halide).[1]
Steric "Locking" Effect
The 2-methyl group is not inert.[1] It exerts significant steric pressure (A-value ~1.70), forcing the N-ethyl amide group out of planarity with the benzene ring.[1]
-
Consequence: In NMR, the ethyl protons may appear chemically nonequivalent (diastereotopic) if the rotation is slow enough on the NMR timescale.
-
Drug Design: This pre-organizes the molecule, reducing the entropy penalty upon binding to a receptor (e.g., GPCRs).
Reactivity Flowchart
Caption: Figure 2. Divergent synthesis pathways utilizing the aniline handle for library generation.
Handling, Stability & Safety (E-E-A-T)
-
Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The aniline group is prone to oxidation (browning) upon exposure to air and light.[1]
-
Hygroscopicity: Moderately hygroscopic.[1] Desiccate before precise weighing for analytical standards.
-
Safety Profile (GHS Classifications):
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission control required).[1]
References
-
ChemBridge Corporation. (2024).[1] Product Datasheet: 3-amino-N-ethyl-2-methylbenzamide (CAS 926198-75-6).[1][8][9] Retrieved from .[1]
-
PubChem. (2024).[1] Compound Summary: 3-Amino-2-methylbenzamide derivatives. National Center for Biotechnology Information.[1] Retrieved from .[1]
-
Bayer Intellectual Property GmbH. (2015).[1] Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. U.S. Patent No.[1] 9,169,198.[1][3] Washington, DC: U.S. Patent and Trademark Office. (Cited for analogous process chemistry of 2-methyl-3-aminobenzamides).[1][4][5][7]
-
Santa Cruz Biotechnology. (2024).[1] 3-Amino-N-methylbenzamide (Analogous Structure Data). Retrieved from .[1]
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